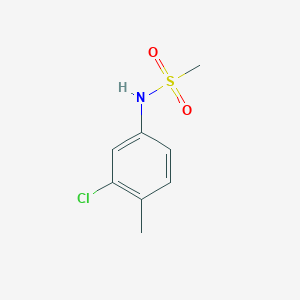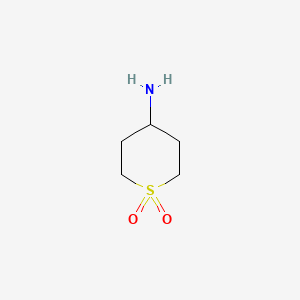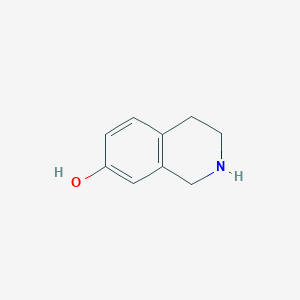
2-Isopropyl-6-methylphenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Isopropyl-6-methylphenyl isothiocyanate” is a chemical compound with the molecular formula C11H13NS . It has a molecular weight of 191.29 g/mol . The IUPAC name for this compound is 2-isothiocyanato-1-methyl-3-propan-2-ylbenzene .
Molecular Structure Analysis
The molecular structure of “2-Isopropyl-6-methylphenyl isothiocyanate” can be represented by the InChI code: 1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 . The compound’s structure includes an isothiocyanate group (N=C=S), attached to a benzene ring that is further substituted with methyl and isopropyl groups .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.29 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The topological polar surface area is 44.4 Ų . The compound’s complexity, as computed by PubChem, is 206 .
Aplicaciones Científicas De Investigación
Life Science Research
2-Isopropyl-6-methylphenyl isothiocyanate: is utilized in life science research for its biological activity. It’s an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules. In life sciences, it’s used to study protein interactions and enzyme activities due to its ability to modify amino groups under physiological conditions .
Material Science
In material science, this compound finds applications in the development of new polymeric materials. Its reactivity with amines can be harnessed to create polymers with specific functionalities, which can be used in coatings, adhesives, and as modifiers to enhance material properties .
Chemical Synthesis
2-Isopropyl-6-methylphenyl isothiocyanate: plays a crucial role in chemical synthesis as an intermediate. It’s involved in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its isothiocyanate group is highly reactive, making it a valuable building block for constructing complex molecules .
Chromatography
This compound is also used in chromatography as a derivatization agent. It reacts with primary and secondary amines to form thiourea derivatives, which can be easily detected and quantified. This application is particularly useful in the analysis of biogenic amines in food and biological samples .
Analytical Research
In analytical research, 2-Isopropyl-6-methylphenyl isothiocyanate is employed for its ability to react with various functional groups. It’s used to prepare standards and reagents in the development of analytical methods. Its specificity and reactivity make it an excellent tool for identifying and quantifying small molecules in complex mixtures .
Health Benefits
Recent studies have highlighted the potential health benefits of isothiocyanates, including 2-Isopropyl-6-methylphenyl isothiocyanate . They have been associated with anticarcinogenic, anti-inflammatory, and antioxidative properties. These compounds are being researched for their potential use in preventing or treating various diseases, including cancer .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Mecanismo De Acción
Target of Action
Isothiocyanates are known to interact with a variety of biological targets. They are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family .
Mode of Action
Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They can react with nucleophiles, such as amines, to form thioureas .
Biochemical Pathways
Isothiocyanates in general are known to modulate the activity of various enzymes and transcription factors, which can lead to changes in gene expression and cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Isopropyl-6-methylphenyl isothiocyanate” are not known. Isothiocyanates, in general, are absorbed in the gastrointestinal tract and distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of Action
Isothiocyanates, in general, can have various effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can affect the stability and reactivity of isothiocyanates .
Propiedades
IUPAC Name |
2-isothiocyanato-1-methyl-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFPHTAQERHCES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343251 |
Source


|
| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6-methylphenyl isothiocyanate | |
CAS RN |
306935-86-4 |
Source


|
| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














